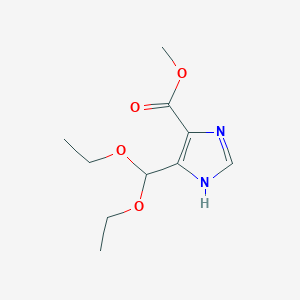

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-4-15-10(16-5-2)8-7(9(13)14-3)11-6-12-8/h6,10H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJAAHYRVLTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(N=CN1)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509996 | |

| Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85109-99-5 | |

| Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmacological Applications

Imidazole derivatives have garnered significant attention in medicinal chemistry due to their biological activities. Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is particularly noteworthy for its potential as:

- Antitumor Agents : Research indicates that imidazole derivatives can exhibit antitumor activity. For instance, compounds structurally related to imidazoles have been shown to inhibit tumor cell growth effectively. In vitro studies have demonstrated that certain imidazole derivatives can significantly reduce cell viability in various human cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Activity : Imidazole compounds are also recognized for their antimicrobial properties. They have been utilized in the development of antifungal and antibacterial agents. The ability of these compounds to disrupt microbial cell membranes contributes to their efficacy against resistant strains .

- Central Nervous System Effects : Some studies suggest that imidazole derivatives may influence neurotransmitter systems, which could lead to applications in treating neurological disorders. For example, they have been investigated for their role in modulating histamine signaling pathways and as potential tau aggregation inhibitors relevant to Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. The following synthesis pathway highlights key steps:

- Formation of Imidazole Ring : The initial step involves the cyclization of appropriate precursors to form the imidazole ring.

- Carboxylation : Subsequent carboxylation introduces the carboxylic acid functionality at the 4-position of the imidazole ring.

- Alkylation : The final step involves alkylating the nitrogen atom with diethoxymethyl groups to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Material Science Applications

Beyond pharmacology, this compound has potential applications in material sciences:

- Metal-Organic Frameworks (MOFs) : Imidazole derivatives serve as ligands in the formation of MOFs, which are porous materials used for gas storage, separation processes, and catalysis. The ability of imidazoles to coordinate with metal ions enhances their utility in creating stable frameworks .

- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve their mechanical properties or introduce specific functionalities such as biocompatibility or enhanced thermal stability.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and related compounds:

Mechanism of Action

The mechanism by which Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Stability

- Diethoxymethyl vs. Hydroxymethyl : The diethoxymethyl group in the target compound provides greater lipophilicity and hydrolytic stability compared to the hydroxymethyl group in 82032-43-7, which is susceptible to oxidation or acetylation .

- Steric Effects : Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate (2649053-78-9) has increased steric hindrance from the ethyl and methyl groups, which may reduce reactivity in nucleophilic substitutions .

Physicochemical Properties

- Solubility : The diethoxymethyl group enhances lipophilicity , making 85109-99-5 more soluble in organic solvents than the hydroxymethyl analog.

- Stability : Ether groups (diethoxymethyl) resist hydrolysis better than esters or alcohols, favoring long-term storage .

Biological Activity

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 12791929

The imidazole ring in this compound is significant for its ability to interact with various biological targets, which contributes to its pharmacological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the imidazole ring can exhibit significant activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that certain imidazole derivatives can inhibit the growth of Candida albicans and Staphylococcus aureus, suggesting potential applications in treating infections caused by these organisms .

2. Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazole derivatives against viruses such as HIV. In a study assessing various imidazole compounds, some derivatives exhibited moderate antiviral activity against HIV-1 integrase, with specific compounds showing up to 45% inhibition at concentrations around 100 µM . This suggests that this compound may also possess similar properties worth exploring.

3. Anticancer Activity

The anticancer potential of imidazole derivatives has been a focal point in medicinal chemistry. Some studies have reported that imidazole-based compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . This raises the possibility that this compound could be investigated further for its anticancer effects.

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or pathogen survival.

- Receptor Modulation : The presence of the imidazole ring allows for interactions with receptor sites, potentially modulating signaling pathways essential for cell function.

- DNA Interaction : Some imidazole derivatives have shown the ability to intercalate with DNA, which could affect replication and transcription processes in cells.

Case Studies and Research Findings

These findings underscore the potential therapeutic applications of this compound across various fields.

Preparation Methods

Yield and Purity

- The partial reduction of 4,5-disubstituted imidazoles to form 5-formylimidazoles typically yields around 50-55%, indicating moderate efficiency.

- Subsequent acetalization is generally high yielding under optimized acidic conditions, often exceeding 80% yield.

- Purity is confirmed by standard spectroscopic methods including NMR, IR, and mass spectrometry.

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| NMR (1H, 13C) | Signals corresponding to diethoxymethyl group (ethoxy protons), methyl ester, and imidazole ring protons. Characteristic acetal methine proton signal around 5 ppm. |

| IR Spectroscopy | Ester carbonyl stretch near 1735 cm⁻¹; acetal C-O stretches in 1100-1200 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak at m/z 228 consistent with molecular weight. |

Stability and Reactivity

- The diethoxymethyl group is acid-labile and can be hydrolyzed back to the aldehyde under acidic aqueous conditions.

- This reversible behavior is exploited in synthetic schemes to access formylimidazole intermediates for further transformations.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Partial reduction to formyl | Lithium triethoxy-aluminium hydride | ~53 | Mixture of isomeric monoaldehydes |

| Acetalization (diethoxymethyl) | Ethanol, acid catalyst (HCl, p-TsOH) | >80 | High yielding, reversible under acidic hydrolysis |

| Esterification (if required) | Methanol, acid catalyst or methylating agent | Variable | Often retained from starting material |

Q & A

Q. What are the common synthetic routes for Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer: The compound can be synthesized via cyclization of precursors such as glyoxal derivatives and amino-aldehydes under acidic or catalytic conditions. For example, the Debus-Radziszewski method involves condensation of glyoxal, ammonia, and a diethoxypropyne derivative, catalyzed by acids like HCl or H₂SO₄ . Optimized conditions include:

- Temperature: 60–80°C for 6–12 hours.

- Catalysts: Transition metals (e.g., CuI/Pd(PPh₃)₂Cl₂) for cross-coupling reactions to introduce the diethoxymethyl group .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet, -OCH₂CH₃), δ 3.8–4.0 ppm (quartet, -OCH₂), and δ 7.5–8.0 ppm (imidazole protons) confirm substituent positions .

- ¹³C NMR: Signals at ~170 ppm (ester carbonyl) and ~60–70 ppm (diethoxymethyl carbons) .

- X-ray Crystallography: SHELX software is widely used for refinement. Key parameters include R-factor (<0.05) and resolution (<1.0 Å) .

- IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O ester) .

Q. What are the stability considerations and recommended storage conditions for this compound?

- Methodological Answer:

- Stability: Stable under inert atmospheres (N₂/Ar) but hydrolyzes in acidic/basic conditions. Incompatible with strong oxidizers (e.g., HNO₃, KMnO₄), which may induce decomposition to CO, CO₂, and NOx .

- Storage: Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules?

- Methodological Answer: The diethoxymethyl group acts as a protecting group for aldehydes. For example:

- Step 1: Hydrolysis under mild acidic conditions (HOAc/H₂O, 60°C) converts the diethoxymethyl group to a formyl group (-CHO), enabling further functionalization (e.g., Schiff base formation) .

- Application: Used to synthesize pyrrolo[2,3-d]pyrimidine derivatives with potential kinase inhibition activity .

Q. What strategies resolve contradictions in crystallographic data obtained for this compound?

- Methodological Answer: Discrepancies in X-ray data (e.g., high R-factors) may arise from:

- Twinned Crystals: Use SHELXL’s TWIN command for refinement .

- Disorder: Apply PART instructions to model disordered diethoxymethyl groups.

- Validation Tools: Check using PLATON’s ADDSYM or CCDC’s Mercury for symmetry errors .

Q. What mechanistic insights explain the reactivity of the diethoxymethyl group under acidic or basic conditions?

- Methodological Answer:

- Acidic Hydrolysis: The diethoxymethyl group undergoes protonation at the acetal oxygen, followed by cleavage to yield a carbocation intermediate, which traps water to form a hydroxymethyl group and eventually an aldehyde .

- Base Sensitivity: Strong bases (e.g., NaOH) deprotonate the imidazole ring, destabilizing the ester group and leading to saponification (hydrolysis to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.